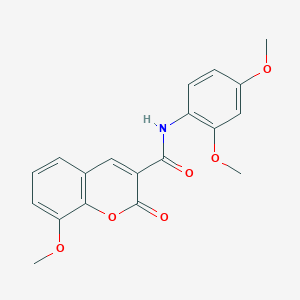

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-12-7-8-14(16(10-12)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAXIQPATXMFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis and exerting its antimicrobial effects . In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-bromo substituent in 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide introduces steric bulk and electronegativity, which may alter binding affinity in biological systems .

The phenethyl chain in N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide increases flexibility and may enhance membrane permeability compared to rigid aryl groups .

Functional Group Modifications: The 2-imino group in 8-methoxy-2-imino-N-(2-chlorophenyl)-2H-chromene-3-carboxamide replaces the 2-oxo group, altering resonance stability and reactivity. This modification could influence tautomerism and biological activity .

Computational and Experimental Insights

- Melting Points : The N-(4-Acetamidophenyl) analog exhibits a high melting point (>300°C), suggesting strong intermolecular forces due to hydrogen bonding .

Biological Activity

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO6 |

| Molar Mass | 355.34 g/mol |

| Density | 1.337 g/cm³ (predicted) |

| Boiling Point | 632.2 °C (predicted) |

| pKa | 10.69 (predicted) |

The biological activity of N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. It may inhibit bacterial RNA polymerase, disrupting RNA synthesis and leading to cell death .

- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating specific signaling pathways. Its mechanism involves the modulation of apoptosis-related proteins, promoting cell death in malignant cells .

- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, reducing oxidative stress in cellular systems. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation .

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives of chromene compounds, including N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The minimum inhibitory concentration (MIC) against S. aureus was found to be as low as 0.22 μg/mL for some derivatives .

Anticancer Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .

Case Studies

- Case Study on Apoptosis Induction : A recent study highlighted that treatment with N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide resulted in a marked increase in apoptotic cells in breast cancer models. Flow cytometry analysis revealed a significant increase in early and late apoptotic populations upon treatment with the compound compared to controls.

- Synergistic Effects with Other Antibiotics : In tests assessing biofilm formation inhibition, this compound showed synergistic effects when combined with Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.